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molecular formula C11H10S B8719971 3-Methyl-2-phenylthiophene CAS No. 14300-30-2

3-Methyl-2-phenylthiophene

Cat. No. B8719971
M. Wt: 174.26 g/mol
InChI Key: AZDOAUNVEMIXEN-UHFFFAOYSA-N
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Patent
US07112638B2

Procedure details

The 4-methyl-5-phenyl-2-thiophenecarboxylic acid (127 g, 0.58 mol) prepared as described above was heated to 220–230° C. until the evolution of carbon dioxide ceased. The product was collected and distilled, b.p. 120° C./10 torr. Yield 30.3 g (30%).
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4](C(O)=O)[S:5][C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(=O)=O>>[CH3:1][C:2]1[CH:3]=[CH:4][S:5][C:6]=1[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
127 g
Type
reactant
Smiles
CC=1C=C(SC1C1=CC=CC=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was collected
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
Smiles
CC1=C(SC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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